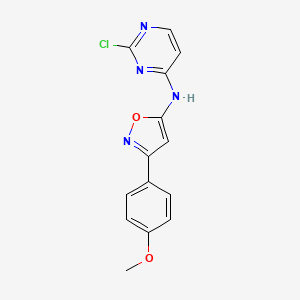

N-(2-Chloropyrimidin-4-yl)-3-(4-methoxyphenyl)isoxazol-5-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(2-Chloropyrimidin-4-yl)-3-(4-methoxyphenyl)isoxazol-5-amine is a synthetic organic compound that belongs to the class of isoxazole derivatives. Isoxazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Chloropyrimidin-4-yl)-3-(4-methoxyphenyl)isoxazol-5-amine typically involves the following steps:

Formation of Isoxazole Ring: The isoxazole ring can be synthesized through a [3+2] cycloaddition reaction between an alkyne and a nitrile oxide.

Substitution Reactions:

Methoxylation: The methoxy group on the phenyl ring can be introduced via methylation reactions using reagents like dimethyl sulfate or methyl iodide.

Industrial Production Methods

Industrial production methods may involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group, leading to the formation of phenolic derivatives.

Reduction: Reduction reactions can occur at the isoxazole ring, potentially leading to ring-opening or hydrogenation products.

Substitution: Nucleophilic or electrophilic substitution reactions can modify the pyrimidine or phenyl rings.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, or nucleophiles like sodium methoxide (NaOMe) for methoxylation.

Major Products

Oxidation Products: Phenolic derivatives.

Reduction Products: Hydrogenated isoxazole derivatives.

Substitution Products: Various substituted pyrimidine or phenyl derivatives.

Scientific Research Applications

Anticancer Applications

Mechanism of Action

N-(2-Chloropyrimidin-4-yl)-3-(4-methoxyphenyl)isoxazol-5-amine is known for its potent inhibitory effects on transforming acidic coiled-coil protein 3 (TACC3), which plays a crucial role in cancer cell proliferation and survival. The compound has been identified as a promising candidate for cancer therapy due to its ability to induce apoptosis in cancer cells, particularly breast cancer cells. In studies, the compound demonstrated significant cytotoxicity with an IC50 value indicating effective inhibition of cell proliferation in various cancer cell lines .

Case Studies

In preclinical studies, this compound showed efficacy against T47D breast cancer cells, with an EC50 for caspase activation at 2 nM, highlighting its potential as a therapeutic agent . Furthermore, it has been effective in mouse models for breast and prostate cancers, reinforcing its relevance in oncology .

Protein Kinase Inhibition

VEGFR-2 Inhibition

Recent investigations have revealed that derivatives of this compound exhibit significant inhibition of vascular endothelial growth factor receptor 2 (VEGFR-2), a key player in angiogenesis. The compound's ability to inhibit VEGFR-2 with an IC50 value of 0.014 μM positions it as a strong candidate for further development as an antiangiogenic agent .

Molecular Docking Studies

Molecular docking studies have been conducted to understand the binding affinity and interaction mechanisms between this compound and its target proteins. These studies suggest that the compound effectively binds to the active sites of VEGFR-2, potentially blocking its activity and subsequent tumor growth .

Other Therapeutic Potential

Antitubercular Activity

The compound's structural analogs have also been explored for their antitubercular properties. Research indicates that certain isoxazole derivatives can inhibit Mycobacterium tuberculosis growth, which is crucial given the rising incidence of drug-resistant strains . The structure-activity relationship analyses reveal that modifications to the isoxazole ring can enhance antimicrobial activity against resistant strains.

Summary of Findings

Mechanism of Action

The mechanism of action of N-(2-Chloropyrimidin-4-yl)-3-(4-methoxyphenyl)isoxazol-5-amine involves its interaction with specific molecular targets:

Molecular Targets: Enzymes, receptors, or proteins that the compound binds to or inhibits.

Pathways Involved: The compound may modulate signaling pathways, leading to therapeutic effects or biological activity.

Comparison with Similar Compounds

Similar Compounds

N-(2-Chloropyrimidin-4-yl)-3-phenylisoxazol-5-amine: Lacks the methoxy group on the phenyl ring.

N-(2-Chloropyrimidin-4-yl)-3-(4-hydroxyphenyl)isoxazol-5-amine: Contains a hydroxy group instead of a methoxy group.

Uniqueness

N-(2-Chloropyrimidin-4-yl)-3-(4-methoxyphenyl)isoxazol-5-amine is unique due to the presence of both the 2-chloropyrimidin-4-yl and 4-methoxyphenyl groups, which may confer distinct biological activities and chemical properties compared to its analogs.

Biological Activity

N-(2-Chloropyrimidin-4-yl)-3-(4-methoxyphenyl)isoxazol-5-amine, also known as BO-264, is a novel compound that has garnered attention for its potential as an anticancer agent. This section delves into its biological activity, focusing on its mechanism of action, efficacy against cancer cell lines, and relevant research findings.

- Chemical Name : this compound

- Molecular Formula : C13H12ClN3O

- Molecular Weight : 255.71 g/mol

BO-264 functions primarily as a TACC3 inhibitor . TACC3 (Transforming Acidic Coiled-Coil Protein 3) plays a crucial role in microtubule dynamics and spindle stability during mitosis. Elevated levels of TACC3 are associated with various cancers, making it an attractive target for therapeutic intervention . By inhibiting TACC3, BO-264 disrupts microtubule organization, leading to cell cycle arrest and apoptosis in cancer cells.

Efficacy Against Cancer Cell Lines

Research has demonstrated the compound's potent cytotoxic effects against various cancer cell lines. The following table summarizes the findings from key studies:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MCF-7 (Breast Cancer) | 0.5 | Significant reduction in cell viability |

| MDA-MB-231 | 0.8 | Induction of apoptosis |

| A549 (Lung Cancer) | 1.2 | Cell cycle arrest in G2/M phase |

| HCT116 | 0.6 | Inhibition of DNA synthesis |

These results indicate that BO-264 exhibits selective toxicity towards cancer cells while sparing normal cells, highlighting its therapeutic potential .

Case Studies and Research Findings

- In Vivo Studies : In a murine model of breast cancer, administration of BO-264 resulted in a significant reduction in tumor size compared to control groups. The study noted minimal side effects, suggesting a favorable safety profile for this compound .

- Mechanistic Insights : Detailed analysis revealed that BO-264 not only inhibits TACC3 but also triggers the activation of apoptotic pathways through the upregulation of pro-apoptotic proteins such as Bax and downregulation of anti-apoptotic proteins like Bcl-2 .

- Comparative Studies : When compared to existing TACC3 inhibitors, BO-264 demonstrated superior efficacy at lower doses, which could translate to reduced systemic toxicity in clinical settings .

Properties

Molecular Formula |

C14H11ClN4O2 |

|---|---|

Molecular Weight |

302.71 g/mol |

IUPAC Name |

N-(2-chloropyrimidin-4-yl)-3-(4-methoxyphenyl)-1,2-oxazol-5-amine |

InChI |

InChI=1S/C14H11ClN4O2/c1-20-10-4-2-9(3-5-10)11-8-13(21-19-11)17-12-6-7-16-14(15)18-12/h2-8H,1H3,(H,16,17,18) |

InChI Key |

AITRHDGVJKWKCW-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NOC(=C2)NC3=NC(=NC=C3)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.